Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Bromination: Starting with 6-chloroquinoline, bromination at the benzylic position using N-bromosuccinimide (NBS) yields the corresponding 6-bromoquinoline derivative.
Etherification: The 6-bromoquinoline reacts with 4-ethoxyaniline to form the desired compound. The reaction occurs via nucleophilic substitution at the benzylic position.
Esterification: Finally, the carboxylic acid group is esterified with ethyl alcohol to obtain the target compound.
b. Industrial Production: The industrial production of this compound involves scaling up the synthetic process, optimizing reaction conditions, and ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: Nucleophilic substitution reactions occur at the benzylic position.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are related quinoline derivatives, this compound’s unique combination of substituents sets it apart. Similar compounds include 6-chloroquinoline and other ethyl-substituted quinolines.
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-16-8-6-15(7-9-16)24-20-17-11-14(22)10-13(3)19(17)23-12-18(20)21(25)27-5-2/h6-12H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
ADRPVZZHQISFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2C(=O)OCC)C)Cl |
Origin of Product |
United States |
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